

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde structure

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Compound of Interest

Compound Name: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

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An In-depth Technical Guide to **4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde**

Executive Summary

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a bifunctional organic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Featuring both a reactive aldehyde group and a stable neopentyl glycol boronic ester, this molecule serves as a versatile building block for the construction of complex molecular architectures. Its utility is particularly pronounced in the development of advanced pharmaceutical agents, where it functions as a key intermediate and linker. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in the burgeoning field of targeted protein degradation.

Chemical Identity and Properties

Structure and Nomenclature

The molecule consists of a benzaldehyde core substituted at the 4-position with a 5,5-dimethyl-1,3,2-dioxaborinane ring. The dioxaborinane ring serves as a protecting group for the boronic acid, rendering the compound more stable and easier to handle than its unprotected counterpart, 4-formylphenylboronic acid, while retaining the reactivity essential for cross-coupling reactions.

Caption: Molecular structure with key functional groups highlighted.

Physicochemical and Spectroscopic Data

Quantitative data for **4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde** has been compiled from various sources to provide a clear reference for researchers.

Table 1: Chemical Identifiers and Properties

Identifier	Value	Reference
CAS Number	128376-65-8	[1] [2] [3]
Molecular Formula	C ₁₂ H ₁₅ BO ₃	[3] [4]
Molecular Weight	218.06 g/mol	[3] [4]
IUPAC Name	4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde	[3]
Appearance	White solid	[5]
Density	1.1 ± 0.1 g/cm ³	[1]
Boiling Point	350.5 ± 25.0 °C at 760 mmHg	[1]

| SMILES | B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C=O |[\[3\]](#) |

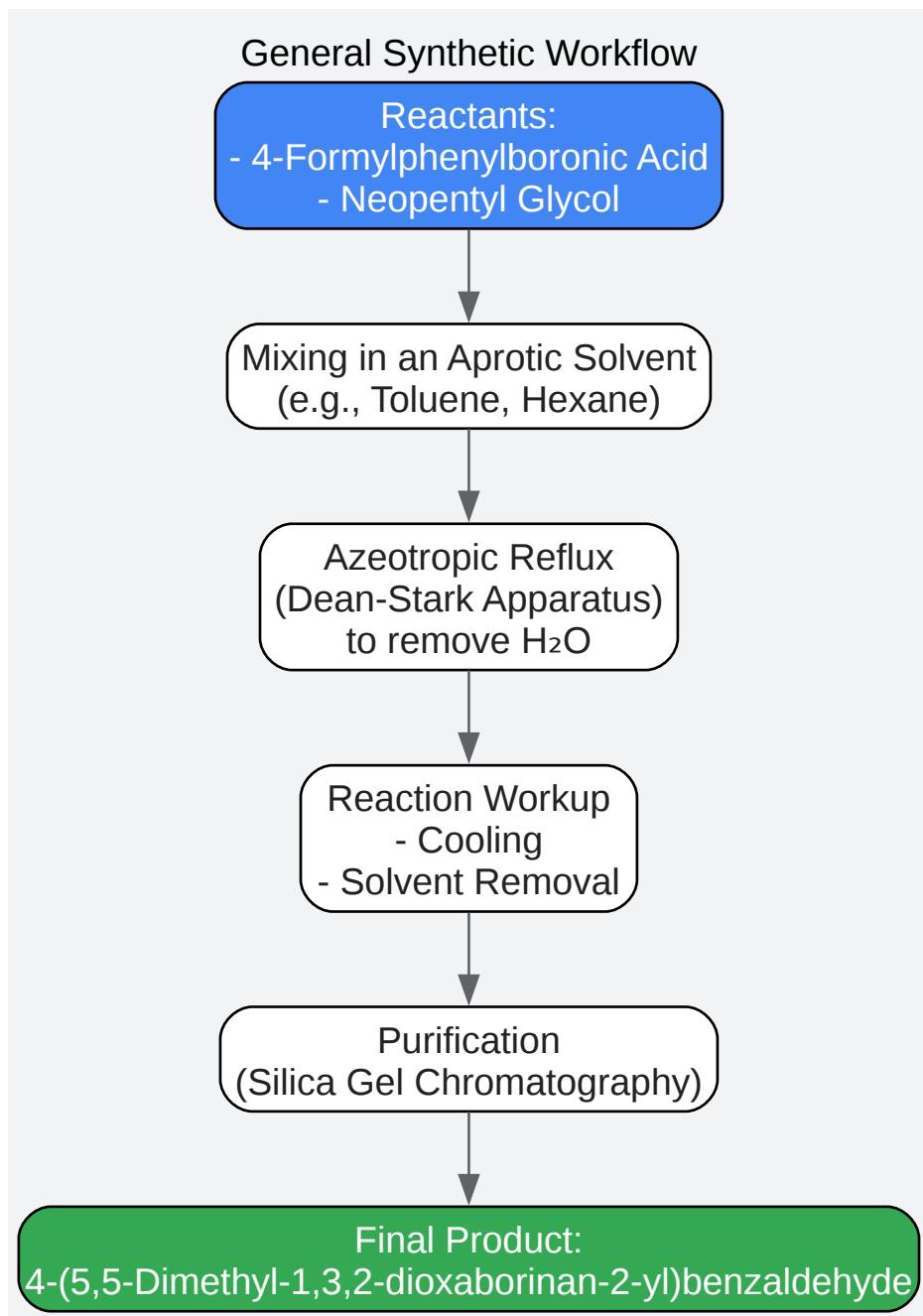
Table 2: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Solvent	Chemical Shift (δ) and Multiplicity	Reference
^1H NMR	CDCl_3 , 400 MHz	10.04 (s, 1H, -CHO), 7.96 (d, $J=8.1$ Hz, 2H, Ar-H), 7.85 (d, $J=8.1$ Hz, 2H, Ar-H), 3.80 (s, 4H, - OCH_2-), 1.04 (s, 6H, - $\text{C}(\text{CH}_3)_2$)	[5]
^{13}C NMR	CDCl_3 , 101 MHz	193.0 (-CHO), 137.8 (Ar-C), 134.3 (Ar-C), 128.7 (Ar-C), 72.4 (- OCH_2-), 31.9 (- $\text{C}(\text{CH}_3)_2$), 21.9 (- $\text{C}(\text{CH}_3)_2$)	[5]

Note: The carbon atom directly attached to the boron atom is often not detected in ^{13}C NMR due to quadrupolar broadening.[5]

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the esterification of 4-formylphenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol). This reaction is typically performed under conditions that remove water to drive the equilibrium toward the product.



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Caption: A typical workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on common laboratory practices for boronic acid esterification.

- **Setup:** To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylphenylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).
- **Solvent Addition:** Add a suitable aprotic solvent, such as toluene or hexanes, to suspend the reagents. The volume should be sufficient for efficient reflux.
- **Reaction:** Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
- **Workup:** Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified via silica gel column chromatography. A typical eluent system is a gradient of petroleum ether and ethyl acetate (e.g., starting from 20:1).[5]
- **Isolation:** Combine the fractions containing the pure product and remove the eluent under reduced pressure to yield **4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde** as a white solid. A reported yield for this type of synthesis is approximately 65%. [5]

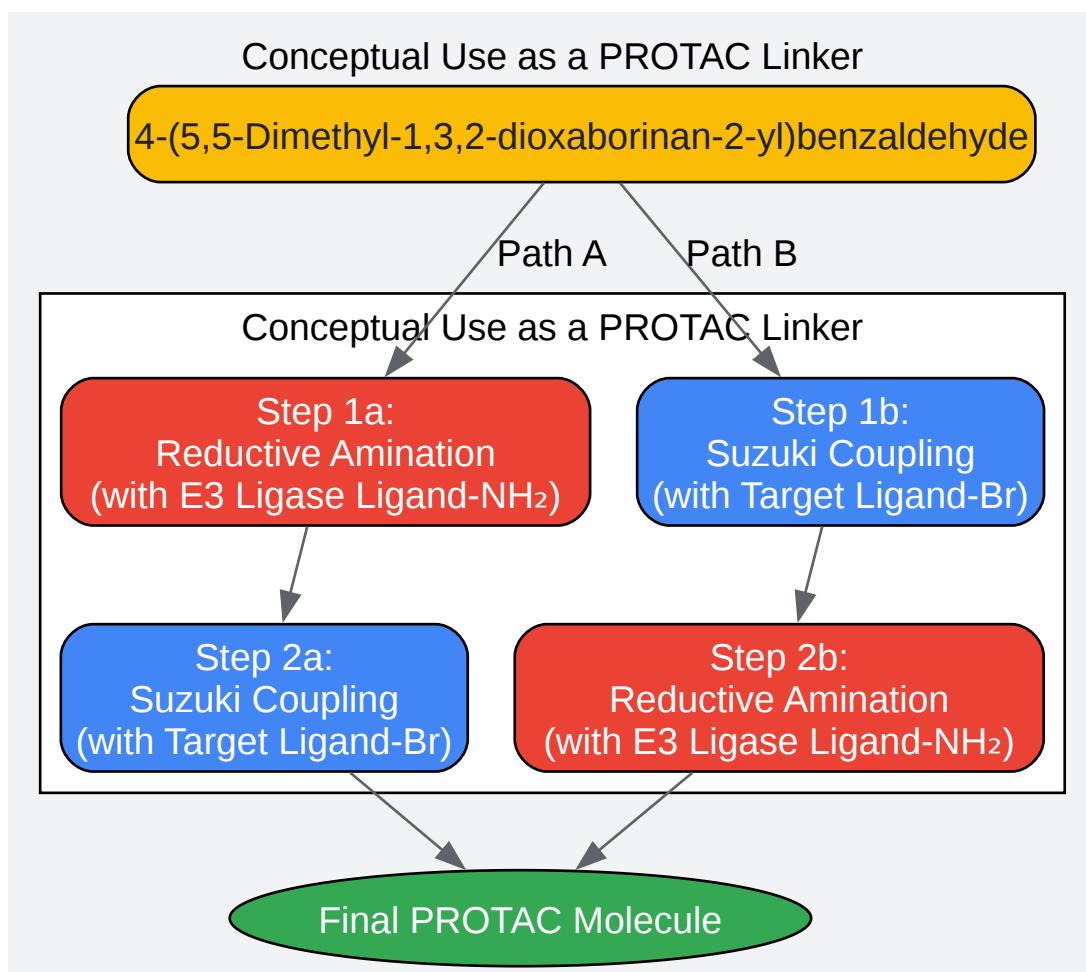
Applications in Chemical Synthesis

The bifunctional nature of the molecule makes it a powerful tool in multi-step organic synthesis. The aldehyde and boronic ester moieties exhibit orthogonal reactivity, allowing for selective transformations at either site.

- **Aldehyde Group Reactions:** The aldehyde can participate in a wide range of classical carbonyl chemistry, including Wittig reactions, reductive aminations, aldol condensations, and the formation of imines and oximes.
- **Boronic Ester Group Reactions:** The neopentyl boronic ester is a robust partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the connection of the aryl ring to a variety of other organic fragments (aryl, vinyl, alkyl).

Role in Drug Discovery: A Protein Degrader Building Block

A significant application of this compound is in the construction of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).^[4] PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.



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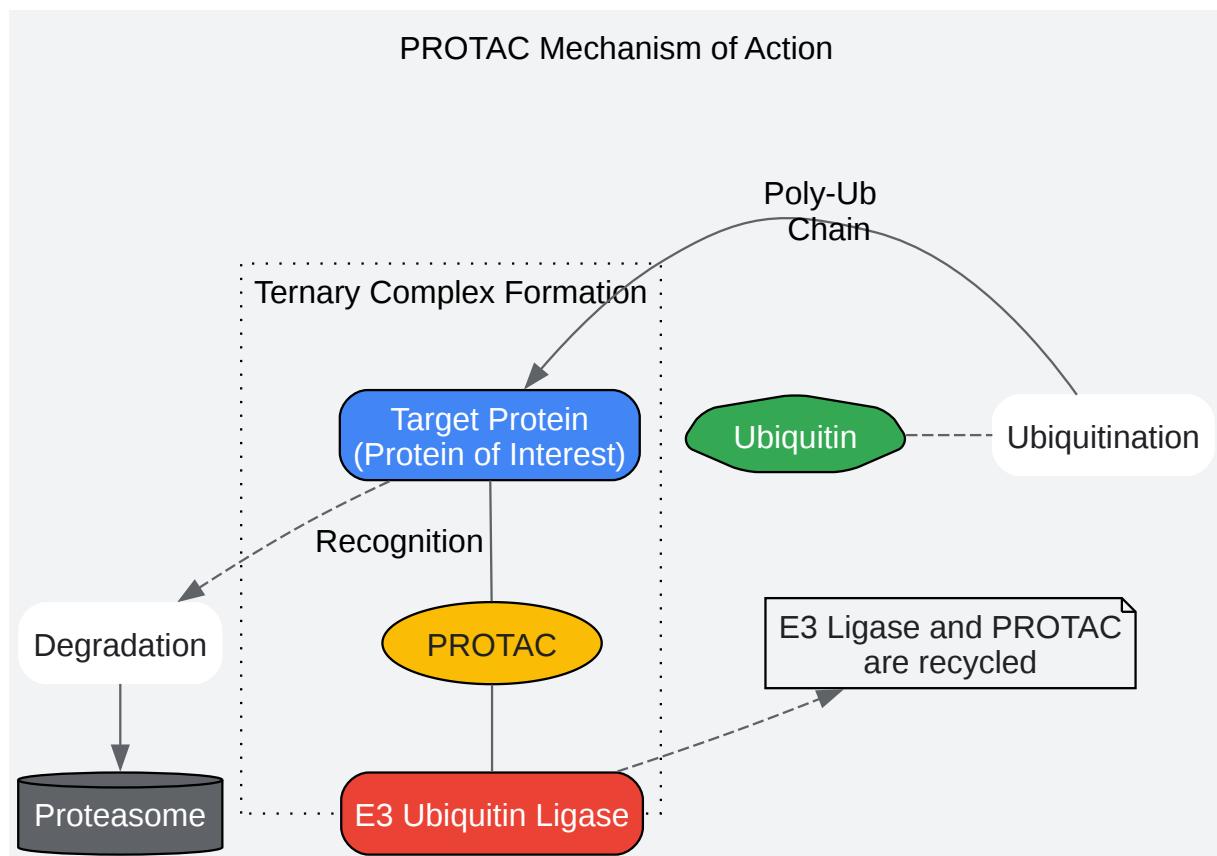
Caption: Orthogonal synthesis strategies for PROTACs using the title compound.

The title compound acts as a rigid linker scaffold. The aldehyde provides a handle for attaching one part of the PROTAC (e.g., the E3 ligase ligand) via reductive amination, while the boronic ester allows for the attachment of the other part (the target protein ligand) via a Suzuki

coupling. This modular approach is highly valued in drug development for rapidly creating libraries of related compounds for optimization.

Mechanism of Action of Resulting PROTACs

While **4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde** itself does not have a direct role in signaling pathways, the PROTACs synthesized from it are designed to hijack the cell's natural protein disposal system.



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Caption: Hijacking the ubiquitin-proteasome system via a PROTAC.

The process involves the PROTAC inducing the formation of a ternary complex between the target protein and an E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting poly-ubiquitin chain acts as a signal for the

proteasome, which then recognizes, unfolds, and degrades the target protein into small peptides.

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